Gram-Positive Antibacterial Potency of Crisamicin A vs. Crisamicin C – Direct Head-to-Head MIC Comparison
Crisamicin C, the 4'a,10'a epoxide derivative of crisamicin A, was directly compared in the same study and shown to be a more potent antibiotic against Gram-positive bacteria while sharing an identical spectrum [1]. Although individual MIC values for crisamicin C were not reported in the abstract, the differential potency is established as qualitative superiority. For crisamicin A, absolute MICs against key Gram-positive strains are: Bacillus subtilis ATCC6633 0.5 µg/mL, Staphylococcus aureus ATCC6538P 1.0 µg/mL, and Streptococcus faecalis ATCC14506 2.5 µg/mL [2].
| Evidence Dimension | Antibacterial potency (Gram-positive spectrum) |
|---|---|
| Target Compound Data | MIC range 0.5–2.5 µg/mL against B. subtilis, S. aureus, S. faecalis [2] |
| Comparator Or Baseline | Crisamicin C (epoxide analog): qualitatively more potent than crisamicin A in the same assay system [1] |
| Quantified Difference | No precise fold difference available; crisamicin C is consistently more potent across all tested Gram-positive strains. |
| Conditions | Streak dilution assay; Mueller-Hinton agar (standard NCCLS methodology implied); incubation 18–24 h at 35°C [2] |
Why This Matters
If maximum Gram-positive potency is the procurement priority, crisamicin C would be preferred; crisamicin A is the choice when a less potent parent scaffold is needed for structure–activity relationship (SAR) baseline studies or when epoxide-mediated toxicity is a concern.
- [1] Russell WL, Pandey RC, Schaffner CP, Fales HM. Crisamicin C, a new isochromanequinone antibiotic. Isolation, structure determination, and biosynthesis. J Antibiot (Tokyo). 1988 Feb;41(2):149-56. doi: 10.7164/antibiotics.41.149. PMID: 3356603. View Source
- [2] Celino MS. Antibiotic Crisamicin A and compositions thereof. US Patent 4,639,467, issued January 27, 1987. Table 1. View Source
